JNJ-10229570
Overview
Description
JNJ-10229570: is a small molecule antagonist of melanocortin receptors, specifically melanocortin receptor 1 (MC1R) and melanocortin receptor 5 (MC5R). These receptors are involved in various physiological processes, including the regulation of sebaceous gland differentiation and the production of sebum-specific lipids .
Mechanism of Action
Target of Action
JNJ-10229570, also known as Benzenamine, N-(2,3-bis(2-methoxyphenyl)-1,2,4-thiadiazol-5(2H)-ylidene)- or UNII-N9IX402L35, primarily targets the Melanocortin Receptor 1 (MC1R) and Melanocortin Receptor 5 (MC5R) . These receptors play a crucial role in various physiological processes, including stress response, inflammation, and skin pigmentation .
Mode of Action
This compound acts as an antagonist for MC1R and MC5R . It inhibits the binding of 125 I-NDP-α-MSH to cells expressing human MC1R and MC5R, with IC50 values of 270 nM and 200 nM, respectively .
Biochemical Pathways
The antagonistic action of this compound on MC1R and MC5R affects the melanocortin signaling pathway . This pathway plays a crucial role in regulating skin pigmentation and exhibiting anti-inflammatory effects . The inhibition of this pathway by this compound leads to the suppression of sebaceous gland differentiation and the production of sebum-specific lipids .
Pharmacokinetics
It’s known that the compound has been used in topical applications in clinical trials, suggesting that it may have suitable properties for dermal absorption
Result of Action
The antagonistic action of this compound on MC1R and MC5R results in the inhibition of sebaceous gland differentiation and the production of sebum-specific lipids . This could potentially lead to a decrease in skin oiliness and the treatment of conditions like acne .
Biochemical Analysis
Biochemical Properties
JNJ-10229570 interacts with MC1R and MC5R, which are melanocortin receptors expressed in sebocytes . These interactions play a crucial role in producing sebaceous lipids . The compound functions as an antagonist for these receptors, inhibiting their activity .
Cellular Effects
In cellular processes, this compound has been shown to inhibit sebaceous gland differentiation and the production of sebum-specific lipids . This influence on cell function suggests that this compound could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MC1R and MC5R . This binding inhibits the receptors, preventing them from carrying out their normal functions . This mechanism of action could involve changes in gene expression and could potentially influence enzyme activation or inhibition.
Metabolic Pathways
Given its interaction with MC1R and MC5R, it is likely that it plays a role in the metabolic processes associated with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-10229570 involves the formation of a 2,3-diaryl-1,2,4-thiadiazole core. The key steps include:
Formation of the Thiadiazole Ring: This is typically achieved through the reaction of a hydrazine derivative with a thioamide under acidic conditions.
Aryl Substitution: The thiadiazole ring is then substituted with two aryl groups, which are introduced via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JNJ-10229570 can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: The compound can be reduced at the thiadiazole ring, leading to the formation of dihydrothiadiazole derivatives.
Substitution: The aryl groups in this compound can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products:
Oxidation Products: Formation of quinones and other oxidized derivatives.
Reduction Products: Dihydrothiadiazole derivatives.
Substitution Products: Various aryl-substituted thiadiazoles
Scientific Research Applications
Chemistry: JNJ-10229570 is used as a tool compound to study the function of melanocortin receptors in various chemical pathways.
Biology: The compound is used in biological studies to understand the role of melanocortin receptors in sebaceous gland differentiation and lipid production.
Medicine: this compound has potential therapeutic applications in treating conditions like acne vulgaris by inhibiting sebaceous gland activity and reducing sebum production .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting melanocortin receptors .
Comparison with Similar Compounds
JNJ-7818369: Another melanocortin receptor antagonist with similar inhibitory effects on MC1R and MC5R.
JNJ-10229570-AAA: A variant of this compound with similar pharmacological properties.
Uniqueness: this compound is unique in its high specificity and potency as an antagonist for both MC1R and MC5R. It demonstrates dose-dependent inhibition of sebaceous lipid production and has been shown to be effective in both in vitro and in vivo studies .
Properties
IUPAC Name |
2,3-bis(2-methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHRTBCPBWJYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524923-88-4 | |
Record name | JNJ-10229570 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524923884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-10229570 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9IX402L35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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